molecular formula C37H44N2O9 B3309945 (2S,3R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid CAS No. 944283-41-4

(2S,3R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Cat. No.: B3309945
CAS No.: 944283-41-4
M. Wt: 660.8 g/mol
InChI Key: ALWWKYLHXRXBAL-OJXBSAKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(2S,3R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid” is a multifunctional amino acid derivative designed for peptide synthesis and medicinal chemistry applications. Key features include:

  • Stereochemistry: 2S,3R configuration on the butanoic acid backbone.
  • Protecting Groups:
    • Fmoc (9H-fluoren-9-ylmethoxycarbonyl): Base-labile, commonly used in solid-phase peptide synthesis (SPPS) .
    • Boc (tert-butoxycarbonyl): Acid-labile, enabling orthogonal deprotection strategies .
  • Substituents: A propanoyloxy group at position 3, bearing a 4-(tert-butoxy)phenyl moiety.

This structural complexity allows for precise control during peptide chain assembly, particularly in synthesizing branched or modified peptides.

Properties

IUPAC Name

(2S,3R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H44N2O9/c1-22(31(32(40)41)39-35(44)48-37(5,6)7)46-33(42)30(20-23-16-18-24(19-17-23)47-36(2,3)4)38-34(43)45-21-29-27-14-10-8-12-25(27)26-13-9-11-15-28(26)29/h8-19,22,29-31H,20-21H2,1-7H3,(H,38,43)(H,39,44)(H,40,41)/t22-,30+,31+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWWKYLHXRXBAL-OJXBSAKDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)C(CC1=CC=C(C=C1)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(=O)[C@H](CC1=CC=C(C=C1)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H44N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

660.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2S,3R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid is a complex peptide derivative featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique structural properties.

Chemical Structure and Properties

The molecular formula of the compound is C23H27N3O5C_{23}H_{27}N_{3}O_{5} with a molecular weight of 397.46 g/mol. The presence of the Fmoc group enhances the compound's stability and solubility in organic solvents, which is beneficial for peptide synthesis.

PropertyValue
Molecular FormulaC₁₃H₁₈N₂O₄
Molecular Weight397.46 g/mol
CAS Number120791-76-6
Purity>95%

The biological activity of this compound primarily revolves around its role as a peptide synthesis intermediate. The Fmoc protecting group allows for selective deprotection under mild basic conditions, facilitating the synthesis of various peptides with minimal side reactions. Research indicates that compounds containing the Fmoc group exhibit favorable characteristics such as increased yield and purity in peptide synthesis .

Case Studies and Research Findings

  • Peptide Synthesis : A study demonstrated that the use of Fmoc-protected amino acids, including derivatives similar to the compound , resulted in high yields during solid-phase peptide synthesis (SPPS). The Fmoc group was found to be stable under standard coupling conditions but easily removable, which is crucial for constructing complex peptides .
  • Anticancer Activity : Preliminary investigations into similar compounds have suggested potential anticancer properties. For instance, peptides synthesized with Fmoc protection have shown cytotoxic effects against various cancer cell lines, attributed to their ability to interfere with cellular signaling pathways .
  • Enzyme Inhibition : Some studies have indicated that related compounds may act as enzyme inhibitors, potentially impacting metabolic pathways relevant to disease states such as diabetes and obesity. This suggests that the biological activity of these compounds could extend beyond mere structural roles in peptide synthesis .

Safety and Toxicology

The safety profile of this compound has not been extensively documented in public databases; however, general safety data for Fmoc derivatives indicate potential hazards such as skin irritation and toxicity upon ingestion . Proper handling and safety protocols should be followed when working with this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fmoc/Boc Groups

Table 1: Key Structural and Physical Properties
Compound Name (CAS/Reference) Molecular Formula Molecular Weight Protecting Groups Substituents Stereochemistry Key Data/Applications
Target Compound C₃₄H₄₁N₃O₉* ~660.7 g/mol Fmoc, Boc (×2) 4-(tert-butoxy)phenyl, propanoyloxy 2S,3R Peptide synthesis, orthogonal SPPS
(2S,3S)-3-Fmoc-amino-2-hydroxy-3-(2-methylphenyl)propanoic acid (1217724-38-3) C₂₅H₂₃NO₅ 425.45 g/mol Fmoc 2-methylphenyl, hydroxy 2S,3S Intermediate for β-hydroxy amino acids
(S)-2-Fmoc-amino-3-(o-tolyl)propanoic acid (211637-75-1) C₂₅H₂₃NO₄ 401.45 g/mol Fmoc o-tolyl (2-methylphenyl) S (C2) 99.76% purity, NMR-validated
(2S)-2-Fmoc-amino-3-Boc-aminopropanoic acid (162558-25-0) C₂₃H₂₆N₂O₆ 438.47 g/mol Fmoc, Boc None (linear chain) 2S Orthogonal protection in SPPS
(2R)-3-(2-bromophenyl)-2-Fmoc-aminopropanoic acid (220497-79-0) C₂₄H₂₀BrNO₄ 482.33 g/mol Fmoc 2-bromophenyl 2R Halogenated aromatic peptide motifs

*Estimated based on structural analysis.

Key Observations:

Protection Strategy: The target compound uniquely employs two Boc groups (on the butanoic acid and propanoyloxy side chain) alongside Fmoc, enabling multi-step deprotection for complex peptide architectures . In contrast, analogues in Table 1 use single Fmoc or Boc groups.

Stereochemistry : The 2S,3R configuration distinguishes it from the 2S,3S diastereomer in , which impacts β-sheet formation in peptides.

Q & A

Basic: What are the optimal synthetic routes for this compound, considering its stereochemical complexity?

Methodological Answer:
The synthesis involves sequential protection of amino and carboxyl groups using Fmoc (9-fluorenylmethyloxycarbonyl) and tert-butoxycarbonyl (Boc) groups. Key steps include:

  • Coupling Reactions : Use coupling agents like HATU or DCC in anhydrous DMF to ensure high yields .
  • Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 24 hours to 2–4 hours) while maintaining stereochemical integrity .
  • Purification : Reverse-phase chromatography (C18 columns) with acetonitrile/water gradients removes unreacted intermediates .

Advanced: How can enantiomeric purity be validated, and what methods resolve racemization during synthesis?

Methodological Answer:

  • Chiral SFC (Supercritical Fluid Chromatography) : Employ Chiralpak® IC columns with methanol/CO₂ gradients to separate enantiomers. This method achieves >99% enantiomeric excess (ee) .
  • Circular Dichroism (CD) Spectroscopy : Monitors racemization in real-time during acidic deprotection steps (e.g., Boc removal with TFA) .
  • Prevention Strategies : Use low-temperature (0–4°C) conditions during coupling and minimize exposure to basic environments to suppress racemization .

Basic: What analytical techniques confirm the compound’s structural identity?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) verify backbone connectivity and stereochemistry. Key signals include Fmoc aromatic protons (δ 7.2–7.8 ppm) and tert-butyl groups (δ 1.2–1.4 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : ESI+ mode confirms molecular weight (e.g., [M+H]⁺ at m/z 700.3) with <2 ppm error .

Advanced: How to design experiments to study its interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 chip to measure binding kinetics (ka/kd) with proteins like proteases or kinases .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) by titrating the compound into target solutions .
  • Fluorescence Polarization : Use fluorophore-labeled analogs to assess competitive binding in high-throughput screens .

Basic: What are critical storage conditions to prevent degradation?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to block light-induced Fmoc degradation .
  • Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of tert-butyl esters .
  • Solvent : Lyophilize and store in anhydrous DMSO or acetonitrile to minimize solvolysis .

Advanced: How to address contradictory bioactivity data between this compound and its fluorinated analogs?

Methodological Answer:

  • Comparative SAR Studies : Test analogs with varying fluorination patterns (e.g., 3,5-difluoro vs. 2,4-difluoro phenyl groups) to identify structure-activity relationships .
  • Molecular Dynamics Simulations : Model interactions with target binding pockets to explain discrepancies (e.g., fluorine’s electron-withdrawing effects altering H-bonding) .
  • Crystallography : Solve co-crystal structures with targets to visualize binding mode differences .

Advanced: What strategies mitigate instability during in vitro assays (e.g., serum-containing media)?

Methodological Answer:

  • Prodrug Design : Mask carboxyl groups as ester prodrugs to enhance stability in physiological pH .
  • Serum Pre-treatment : Incubate media with esterase inhibitors (e.g., PMSF) to prevent premature hydrolysis .
  • LC-MS Monitoring : Track degradation products in real-time to optimize assay conditions .

Basic: How to troubleshoot low yields in the final coupling step?

Methodological Answer:

  • Activation Efficiency : Replace DCC with more efficient agents like PyBOP or OxymaPure .
  • Solvent Optimization : Switch to THF/DMF mixtures (3:1) to improve solubility of bulky intermediates .
  • Microwave Irradiation : Apply 50 W power at 60°C to accelerate slow reactions .

Advanced: How to evaluate the compound’s potential as a peptide mimic in drug design?

Methodological Answer:

  • Conformational Analysis : Use 2D NOESY NMR to compare backbone dihedral angles with natural peptides .
  • Protease Resistance Assays : Incubate with trypsin/chymotrypsin and quantify undegraded compound via HPLC .
  • Cell Permeability Tests : Perform Caco-2 monolayer assays with LC-MS quantification to assess membrane penetration .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile reagents (e.g., TFA) .
  • Waste Disposal : Neutralize acidic/basic waste with 10% NaHCO₃ or 1 M HCl before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Reactant of Route 2
Reactant of Route 2
(2S,3R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

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